Cas no 2138127-03-2 (acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate)

acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- acetic acid tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
- acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
-
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384728-1.0g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 1.0g |
$545.0 | 2024-06-05 | |
Enamine | EN300-384728-5.0g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 5.0g |
$2369.0 | 2024-06-05 | |
Enamine | EN300-384728-10.0g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 10.0g |
$4648.0 | 2024-06-05 | |
Aaron | AR01E8PB-100mg |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 100mg |
$285.00 | 2025-03-31 | |
Aaron | AR01E8PB-1g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 1g |
$775.00 | 2025-02-10 | |
Aaron | AR01E8PB-10g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 10g |
$6416.00 | 2025-02-10 | |
1PlusChem | 1P01E8GZ-50mg |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 50mg |
$213.00 | 2023-12-19 | |
A2B Chem LLC | AX42979-2.5g |
acetic acid tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 2.5g |
$1328.00 | 2024-04-20 | |
1PlusChem | 1P01E8GZ-10g |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 10g |
$5807.00 | 2023-12-19 | |
1PlusChem | 1P01E8GZ-100mg |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate |
2138127-03-2 | 95% | 100mg |
$287.00 | 2023-12-19 |
acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate Related Literature
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate
Acetic Acid, tert-Butyl 3-Carbamimidoylpiperidine-1-Carboxylate: A Key Compound in Modern Pharmaceutical Research
Acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate (CAS No. 2138127-03-2) has emerged as a critical compound in the field of medicinal chemistry due to its unique structural features and potential applications in drug discovery. This molecule combines the functionalities of a carbamimidoyl group with a piperidine ring system, creating a versatile scaffold for the design of bioactive molecules. Recent studies have highlighted its role in modulating enzyme activity and cellular signaling pathways, making it a promising candidate for therapeutic development.
The tert-butyl substituent in this compound provides steric bulk and enhances the molecule's stability in biological environments. This feature is particularly important for compounds undergoing in vitro and in vivo studies, as it minimizes premature degradation and improves pharmacokinetic profiles. The carbamimidoyl group, on the other hand, introduces nucleophilic reactivity, enabling the compound to participate in various chemical reactions that could lead to the formation of new drug candidates.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate. A 2023 study published in Journal of Medicinal Chemistry reported a novel multistep approach involving carbamimidoylation and piperidinone ring formation, which significantly improved the yield and purity of the final product. This synthetic strategy has been optimized to reduce the number of protecting groups, thereby simplifying the purification process and enhancing the scalability of the synthesis.
One of the most intriguing aspects of acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is its potential as a prodrug precursor. Prodrugs are widely used in pharmaceutical applications to improve the solubility, bioavailability, and target specificity of active compounds. The carbamimidoyl group in this molecule can be hydrolyzed under physiological conditions to release the active drug moiety, making it a valuable tool for the development of targeted therapies.
Research published in ACS Chemical Biology in 2023 has demonstrated the utility of acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate in modulating the activity of serine/threonine kinases, which are implicated in various pathological processes. The compound's ability to inhibit these kinases suggests its potential application in the treatment of diseases such as cancer and neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action and to evaluate its efficacy in preclinical models.
The piperidine ring system in acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate is known for its ability to interact with a variety of biological targets, including ion channels and G-protein coupled receptors. This property has led to its exploration as a scaffold for the development of small molecule inhibitors targeting specific protein-protein interactions. A 2023 study in Drug Discovery Today highlighted the use of this compound in the design of selective kinase inhibitors, which could offer improved therapeutic outcomes with reduced side effects.
Another significant area of research involves the carbamimidoyl functionality's role in peptide mimetics. The ability of this group to form hydrogen bonds and participate in hydrogen bonding networks makes it an attractive candidate for the design of molecules that mimic the structure and function of peptides. This has implications for the development of antimicrobial agents and anti-inflammatory drugs, where the interaction with target proteins is crucial for efficacy.
The tert-butyl group in acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate also plays a role in enhancing the molecule's solubility in organic solvents, which is essential for high-throughput screening (HTS) applications. HTS is a critical tool in drug discovery, allowing researchers to evaluate the biological activity of large libraries of compounds efficiently. The improved solubility of this compound has made it a preferred choice for use in HTS platforms, facilitating the identification of new lead compounds.
Furthermore, the carbamimidoyl group in this molecule has been shown to undergo Michael addition reactions with various electrophilic reagents, leading to the formation of diverse derivatives. These derivatives can be further modified to enhance their biological activity or to tailor their pharmacological properties. A 2023 study in Organic & Biomolecular Chemistry reported the synthesis of several carbamimidoyl derivatives of this compound, which exhibited improved antimicrobial activity against multidrug-resistant bacterial strains.
The piperidine ring system in acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate also has the potential to interact with lipid membranes, which is relevant for the development of anti-cancer agents. The ability of this compound to disrupt membrane integrity could lead to the design of molecules that selectively target cancer cells while sparing healthy tissues. This property is particularly valuable in the context of targeted drug delivery systems, where minimizing off-target effects is a major challenge.
Despite its promising potential, the development of acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate as a therapeutic agent is still in its early stages. Further research is needed to evaluate its safety profile, optimize its pharmacokinetic properties, and determine its efficacy in clinical settings. The field of medicinal chemistry is continuously evolving, and the continued exploration of this compound's properties is likely to yield new insights and applications in the future.
In conclusion, acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate (CAS No. 2138127-03-2) represents a valuable scaffold for the design of bioactive molecules with potential applications in drug discovery. Its unique structural features, including the carbamimidoyl group and piperidine ring system, make it a versatile candidate for the development of new therapeutic agents. As research in this area continues to advance, the full potential of this compound is likely to be realized in the treatment of various diseases.
For researchers and pharmaceutical scientists, the availability of this compound in high purity and its compatibility with various synthetic methodologies make it an attractive option for further exploration. The continued investigation into its properties and applications is expected to contribute significantly to the field of medicinal chemistry and the development of novel therapeutics.
2138127-03-2 (acetic acid, tert-butyl 3-carbamimidoylpiperidine-1-carboxylate) Related Products
- 1806053-44-0(5-Bromo-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)
- 1443327-84-1(2-[2-(dimethylamino)phenyl]-3-methylbutan-2-ol)
- 2171778-58-6(1-(3-Aminoazetidin-3-yl)-4,4-dimethylcycloheptan-1-ol)
- 2228798-49-8(4-3-(benzyloxy)phenyl-1H-pyrazole)
- 1177324-53-6(2-methyl-4-(piperazin-1-ylmethyl)thiazole;dihydrochloride)
- 1434142-26-3(Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate)
- 1111129-29-3(5-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde)
- 488827-01-6(2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-phenylacetic acid)
- 2168396-98-1(8,8-dimethyl-2-propyl-1-oxa-5-azaspiro5.5undecane)
- 1343137-16-5(1-(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)CYCLOPROPAN-1-AMINE)



